molecular formula C17H18Cl2O4 B14749426 2,2-Bis[(4-chlorophenoxy)methyl]propane-1,3-diol CAS No. 850-99-7

2,2-Bis[(4-chlorophenoxy)methyl]propane-1,3-diol

Cat. No.: B14749426
CAS No.: 850-99-7
M. Wt: 357.2 g/mol
InChI Key: PSOSGZGSAABPRJ-UHFFFAOYSA-N
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Description

2,2-Bis[(4-chlorophenoxy)methyl]propane-1,3-diol is an organic compound with the molecular formula C17H18Cl2O4. It is known for its unique structure, which includes two 4-chlorophenoxy groups attached to a propane-1,3-diol backbone. This compound is used in various scientific and industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis[(4-chlorophenoxy)methyl]propane-1,3-diol typically involves the reaction of 4-chlorophenol with formaldehyde and 1,3-propanediol. The reaction is carried out under basic conditions, often using a catalyst to facilitate the formation of the desired product. The process involves multiple steps, including the formation of intermediate compounds that eventually lead to the final product .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to isolate the compound from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis[(4-chlorophenoxy)methyl]propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chlorophenoxy groups to phenol groups.

    Substitution: The

Properties

CAS No.

850-99-7

Molecular Formula

C17H18Cl2O4

Molecular Weight

357.2 g/mol

IUPAC Name

2,2-bis[(4-chlorophenoxy)methyl]propane-1,3-diol

InChI

InChI=1S/C17H18Cl2O4/c18-13-1-5-15(6-2-13)22-11-17(9-20,10-21)12-23-16-7-3-14(19)4-8-16/h1-8,20-21H,9-12H2

InChI Key

PSOSGZGSAABPRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(CO)(CO)COC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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